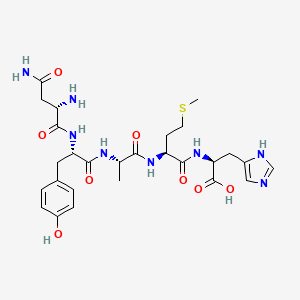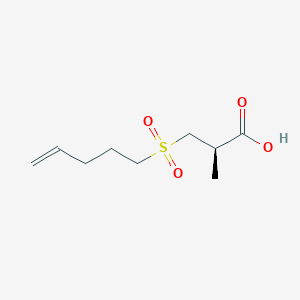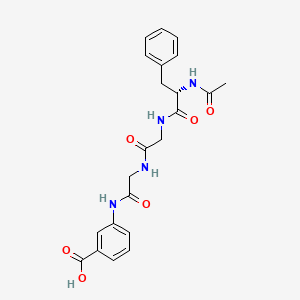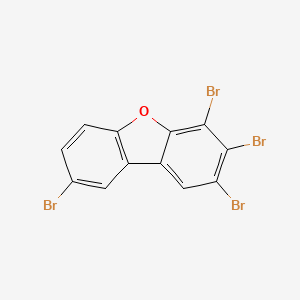
N-(tert-Butoxycarbonyl)-3-nitro-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-3-nitro-L-alanine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino acid 3-nitro-L-alanine The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-3-nitro-L-alanine typically involves the protection of the amino group of 3-nitro-L-alanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The reaction conditions are mild, and the product is obtained in good yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-Butoxycarbonyl)-3-nitro-L-alanine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Deprotection: 3-nitro-L-alanine.
Reduction: 3-amino-L-alanine.
Substitution: Substituted alanine derivatives.
Applications De Recherche Scientifique
N-(tert-Butoxycarbonyl)-3-nitro-L-alanine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(tert-Butoxycarbonyl)-3-nitro-L-alanine involves the interaction of its functional groups with various molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further biochemical or chemical reactions. The nitro group can undergo reduction to form an amine, which can then interact with biological targets such as enzymes and receptors .
Comparaison Avec Des Composés Similaires
N-(tert-Butoxycarbonyl)-3-nitro-L-alanine can be compared with other Boc-protected amino acids:
N-(tert-Butoxycarbonyl)-L-alanine: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
N-(tert-Butoxycarbonyl)-L-arginine: Contains a guanidino group, making it more basic and suitable for different biochemical applications.
N-(tert-Butoxycarbonyl)-L-lysine: Contains an additional amino group, providing more sites for chemical modification.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of the nitro group.
Propriétés
Numéro CAS |
824956-49-2 |
|---|---|
Formule moléculaire |
C8H14N2O6 |
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitropropanoic acid |
InChI |
InChI=1S/C8H14N2O6/c1-8(2,3)16-7(13)9-5(6(11)12)4-10(14)15/h5H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1 |
Clé InChI |
ZKTGXWRMHUXUJR-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](C[N+](=O)[O-])C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(C[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B14213611.png)

![2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane](/img/structure/B14213622.png)

![Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14213627.png)

![Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl-](/img/structure/B14213637.png)


![4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole](/img/structure/B14213653.png)
methanone](/img/structure/B14213654.png)
![Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-](/img/structure/B14213656.png)
![9H-Carbazole, 3-iodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14213686.png)
![[(Chloroboranediyl)bis(methylene)]bis(dichloroborane)](/img/structure/B14213692.png)
